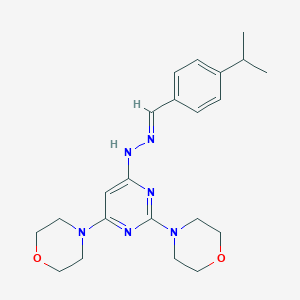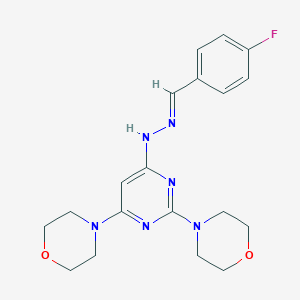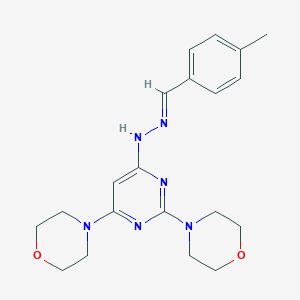![molecular formula C13H12ClN5OS B327906 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine](/img/structure/B327906.png)
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine base with a chlorophenoxyethylthio substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine typically involves multiple steps, starting with the preparation of the chlorophenoxyethylthio intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. Common reagents used in these reactions include chlorophenol, ethylthiol, and purine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(4-chlorophenoxy)ethylthio]pyrimidine: Shares a similar chlorophenoxyethylthio group but has a pyrimidine base instead of a purine base.
4-chlorophenylacetic acid: Contains a chlorophenyl group but lacks the ethylthio and purine components.
Uniqueness
8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine is unique due to its combination of a purine base with a chlorophenoxyethylthio substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H12ClN5OS |
|---|---|
Poids moléculaire |
321.79 g/mol |
Nom IUPAC |
8-[2-(4-chlorophenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H12ClN5OS/c14-8-1-3-9(4-2-8)20-5-6-21-13-18-10-11(15)16-7-17-12(10)19-13/h1-4,7H,5-6H2,(H3,15,16,17,18,19) |
Clé InChI |
MGRVLCVYSZXKHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCSC2=NC3=C(N2)C(=NC=N3)N)Cl |
SMILES canonique |
C1=CC(=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}-3-iodo-5-methoxybenzylidene)isonicotinohydrazide](/img/structure/B327823.png)
![ethyl 2-(5-chloro-2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327824.png)
![ethyl 2-[2-(benzyloxy)-5-chlorobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327825.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327829.png)
![(6E)-6-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327831.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B327836.png)
![ethyl 2-[2-(2-bromoethoxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327837.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B327838.png)
![4-{5-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B327839.png)
![4-[(2E)-2-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327840.png)

![4-[(4-Fluorobenzyl)oxy]benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B327842.png)


